4-[(3S)-dodecan-3-yl]benzenesulfonic acid
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Overview
Description
4-[(3S)-dodecan-3-yl]benzenesulfonic acid is an organosulfur compound with the molecular formula C18H30O3S. It is a type of linear alkylbenzenesulfonic acid, which is commonly used in various industrial applications due to its surfactant properties. This compound is characterized by a long dodecyl chain attached to a benzene ring, which is further substituted with a sulfonic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3S)-dodecan-3-yl]benzenesulfonic acid typically involves the sulfonation of dodecylbenzene. The process begins with the alkylation of benzene using dodecene in the presence of a catalyst such as aluminum chloride. The resulting dodecylbenzene is then sulfonated using concentrated sulfuric acid or oleum (fuming sulfuric acid) to introduce the sulfonic acid group.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where dodecylbenzene is continuously fed and reacted with sulfur trioxide in a controlled environment. The reaction is exothermic, and the temperature is carefully monitored to ensure optimal yield and purity. The final product is then neutralized and purified to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
4-[(3S)-dodecan-3-yl]benzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonates.
Reduction: The compound can be reduced to form corresponding sulfides.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products Formed
Oxidation: Sulfonates
Reduction: Sulfides
Substitution: Various substituted benzenesulfonic acids
Scientific Research Applications
4-[(3S)-dodecan-3-yl]benzenesulfonic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in the study of cell membranes and protein interactions due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Widely used in the production of detergents, emulsifiers, and dispersants.
Mechanism of Action
The mechanism of action of 4-[(3S)-dodecan-3-yl]benzenesulfonic acid is primarily based on its surfactant properties. The compound reduces the surface tension of liquids, allowing for better mixing and interaction of different phases. It targets lipid membranes and proteins, disrupting their structure and function. This property is particularly useful in applications such as emulsification, dispersion, and solubilization.
Comparison with Similar Compounds
Similar Compounds
- 4-(1-ethyldecyl)benzenesulfonic acid
- p-toluenesulfonic acid
- benzenesulfonic acid
Uniqueness
4-[(3S)-dodecan-3-yl]benzenesulfonic acid is unique due to its long dodecyl chain, which imparts distinct surfactant properties compared to shorter-chain analogs. This makes it particularly effective in applications requiring strong emulsification and dispersion capabilities.
Properties
IUPAC Name |
4-[(3S)-dodecan-3-yl]benzenesulfonic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O3S/c1-3-5-6-7-8-9-10-11-16(4-2)17-12-14-18(15-13-17)22(19,20)21/h12-16H,3-11H2,1-2H3,(H,19,20,21)/t16-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJRVOJKLQNSNDB-INIZCTEOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(CC)C1=CC=C(C=C1)S(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCC[C@H](CC)C1=CC=C(C=C1)S(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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